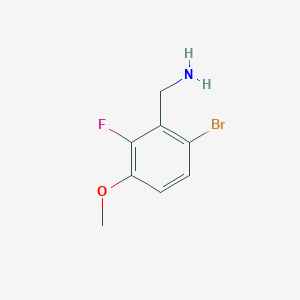
1-(2-Fluorobenzyl)-3-cyanoindazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorobenzyl)-3-cyanoindazole is an organic compound that belongs to the class of indazole derivatives Indazole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
The synthesis of 1-(2-Fluorobenzyl)-3-cyanoindazole typically involves the reaction of 2-fluorobenzyl bromide with 3-cyanoindazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
1-(2-Fluorobenzyl)-3-cyanoindazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.
Aplicaciones Científicas De Investigación
1-(2-Fluorobenzyl)-3-cyanoindazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs for various diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluorobenzyl)-3-cyanoindazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(2-Fluorobenzyl)-3-cyanoindazole can be compared with other indazole derivatives, such as:
1-(2-Chlorobenzyl)-3-cyanoindazole: Similar structure but with a chlorine atom instead of fluorine.
1-(2-Bromobenzyl)-3-cyanoindazole: Similar structure but with a bromine atom instead of fluorine.
1-(2-Methylbenzyl)-3-cyanoindazole: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
256376-72-4 |
|---|---|
Fórmula molecular |
C15H10FN3 |
Peso molecular |
251.26 g/mol |
Nombre IUPAC |
1-[(2-fluorophenyl)methyl]indazole-3-carbonitrile |
InChI |
InChI=1S/C15H10FN3/c16-13-7-3-1-5-11(13)10-19-15-8-4-2-6-12(15)14(9-17)18-19/h1-8H,10H2 |
Clave InChI |
AGYZSSWNSPUHRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=N2)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethanamine](/img/structure/B13980284.png)
![(7-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)methanol](/img/structure/B13980285.png)

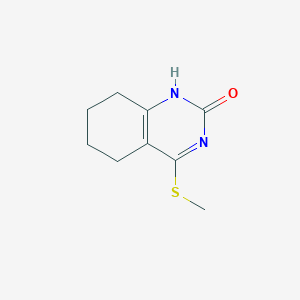
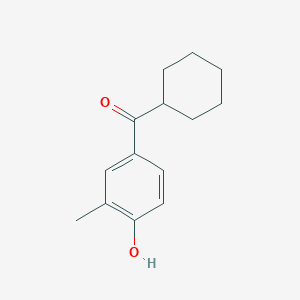
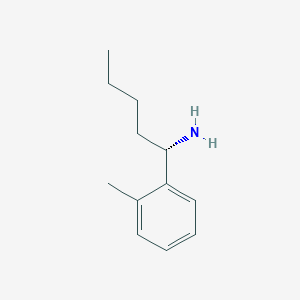
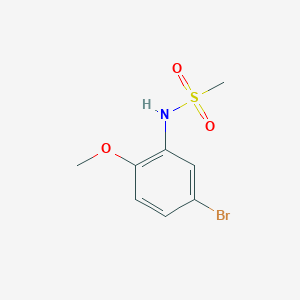
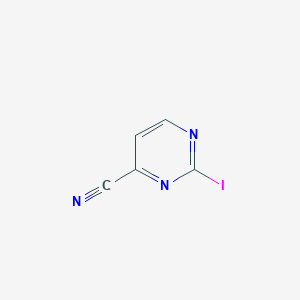
![4,4,5,5-Tetramethyl-2-[4-(oxetan-3-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B13980327.png)


